molecular formula C18H25N3O4 B5374491 ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate

ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate

Cat. No. B5374491
M. Wt: 347.4 g/mol
InChI Key: LHWDXKMZROJKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, also known as EDP-420, is a synthetic compound that has been developed for its potential use in scientific research. This compound belongs to the class of piperidine-based compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate involves the modulation of the sigma-1 receptor. The compound has been shown to bind to the receptor and enhance its activity, leading to increased calcium signaling and neurotransmitter release. This mechanism of action has been proposed to underlie the potential therapeutic effects of ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate in neurological disorders.
Biochemical and Physiological Effects
ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. The compound has been found to enhance the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Additionally, ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

Ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yield and purity. ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate has also been shown to have low toxicity and is well-tolerated in animal studies. However, the compound has some limitations for lab experiments. ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate is not fully understood, which may complicate its use in certain studies.

Future Directions

There are several future directions for the research on ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate. One potential direction is to investigate the therapeutic potential of ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to further elucidate the mechanism of action of ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate and its effects on cellular processes, such as calcium signaling and neurotransmitter release. Additionally, future studies could investigate the structure-activity relationship of ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate and develop analogs with improved potency and selectivity for the sigma-1 receptor.

Synthesis Methods

The synthesis of ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate involves the reaction of ethyl 3-amino benzoate with N,N-dimethylformamide dimethyl acetal, followed by the reaction with piperidine-4-carbonyl chloride. The resulting compound is then treated with ethyl chloroformate to yield ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

Ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate has been shown to have potential applications in scientific research, particularly in the field of neuroscience. The compound has been found to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling and neurotransmitter release. ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate has been shown to modulate the activity of the sigma-1 receptor and has been proposed as a potential therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

ethyl 3-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-4-25-17(23)14-6-5-7-15(12-14)19-16(22)13-8-10-21(11-9-13)18(24)20(2)3/h5-7,12-13H,4,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWDXKMZROJKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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